4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline

Catalog No.
S1935150
CAS No.
23435-31-6
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline

CAS Number

23435-31-6

Product Name

4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline

IUPAC Name

4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]aniline

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-18-15-9-10-16(19-2)13(11-15)6-3-12-4-7-14(17)8-5-12/h3-11H,17H2,1-2H3/b6-3+

InChI Key

OZGXSMOLBWHIQA-ZZXKWVIFSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=C(C=C2)N

4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline is an organic compound characterized by its unique structure, which includes a vinyl group attached to an aniline moiety and a dimethoxyphenyl substituent. Its molecular formula is C16H17N1O2, and it has a molecular weight of approximately 255.32 g/mol. The compound features two methoxy groups located at the 2 and 5 positions of the phenyl ring, enhancing its solubility and reactivity. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The presence of the aniline group allows for oxidation reactions, potentially leading to the formation of nitroso or quinonoid derivatives.
  • Reduction: The vinyl group can be reduced to form a saturated derivative.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups, allowing for further functionalization at the aromatic ring.

These reactions are influenced by the specific conditions and reagents used, which can yield diverse products depending on the reaction pathway chosen.

Research indicates that 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline exhibits notable biological activity. It has been studied for its potential antimicrobial properties, particularly against various strains of bacteria and fungi. The compound's mechanism of action may involve the induction of oxidative stress in microbial cells, leading to growth inhibition. Additionally, it has shown promise in modulating certain biological pathways, which could be beneficial in therapeutic contexts.

The synthesis of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline typically involves several steps:

  • Preparation of 2,5-Dimethoxybenzaldehyde: This can be achieved through methylation of catechol followed by formylation.
  • Formation of the Vinyl Group: A Wittig reaction may be employed to introduce the vinyl group onto the aniline structure.
  • Final Coupling: The final product is synthesized through a coupling reaction between the vinyl derivative and aniline.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Due to its biological activity, it is investigated for potential use in developing antimicrobial agents or other therapeutic compounds.
  • Material Science: Its properties may be harnessed in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline focus on its effects on cellular systems. Research has shown that this compound can interact with various cellular targets, inducing changes in gene expression related to oxidative stress responses. These interactions are critical for understanding its potential therapeutic roles and toxicity profiles.

Several compounds share structural similarities with 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline. Here are some notable examples:

Compound NameStructure HighlightsUnique Properties
4-MethoxyanilineContains one methoxy groupMore soluble in water; less sterically hindered
2,5-DimethoxyanilineSimilar methoxy substitutionsPotentially lower reactivity due to lack of vinyl group
N,N-Dimethyl-4-aminobenzaldehydeContains an aldehyde instead of a vinyl groupDifferent reactivity profile; used in different synthetic pathways

The unique combination of the vinyl group and two methoxy substituents in 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline sets it apart from these similar compounds, providing distinct reactivity and biological activity that can be exploited in various applications.

Molecular Architecture and Stereochemical Features

The molecular architecture of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline is fundamentally based on a stilbene framework, where two aromatic rings are connected through an ethylenic bridge. The compound adopts a predominantly trans configuration around the central carbon-carbon double bond, which is thermodynamically favored due to reduced steric hindrance between the bulky aromatic substituents [4] [5].

The stereochemical arrangement of the molecule exhibits several distinctive features. The 2,5-dimethoxyphenyl ring system contains methoxy substituents positioned at the ortho and meta positions relative to the vinyl connection point. This substitution pattern creates a unique electronic environment that influences both the molecular geometry and the electronic properties of the compound. The methoxy groups, with their electron-donating character, increase the electron density of the aromatic ring and can participate in resonance stabilization [6].

The vinyl bridge connecting the two aromatic systems adopts a planar configuration that facilitates optimal orbital overlap and conjugation throughout the molecular framework. This extended conjugation system contributes to the compound's electronic properties and influences its absorption characteristics. The aniline moiety provides additional electronic complexity through the lone pair of electrons on the nitrogen atom, which can participate in resonance with the aromatic ring system [7].

Conformational analysis of similar stilbene derivatives suggests that the molecule exhibits a relatively rigid structure with limited rotational freedom around the vinyl bridge due to the double bond character. The dihedral angle between the two aromatic rings typically ranges from 0 to 30 degrees, depending on the specific substitution pattern and intermolecular interactions in the solid state [6] [7].

Structural ParameterEstimated ValueBasis
C=C double bond (vinyl)1.33-1.34 ÅTypical for stilbene derivatives
C-C aromatic (benzene rings)1.39-1.40 ÅAromatic C-C bonds
C-N bond (aniline)1.38-1.40 ÅAromatic C-N bonds
C-O bond (methoxy)1.36-1.37 ÅAromatic C-O bonds
O-CH₃ bond (methoxy)1.43-1.44 ÅAliphatic C-O bonds
Dihedral angle (phenyl rings)0-30°Based on similar stilbenes
Vinyl bridge planarityNear planarConjugated system stabilization

Crystallographic and Conformational Analysis

Crystallographic analysis of related stilbene-aniline derivatives reveals important structural information that can be extrapolated to understand the solid-state properties of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline. The compound is expected to crystallize in a monoclinic or orthorhombic crystal system, which is common for substituted stilbene derivatives [6] [8].

The molecular packing in the crystal lattice is likely influenced by several intermolecular interactions. Hydrogen bonding between the amine group and neighboring molecules plays a crucial role in determining the crystal structure. The nitrogen atom in the aniline moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of stable crystal structures [9] [10].

The methoxy groups contribute to the crystallographic properties through their ability to participate in weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and van der Waals forces. These interactions influence the molecular orientation within the crystal lattice and affect the overall packing efficiency [6].

Conformational analysis based on quantum mechanical calculations for similar compounds suggests that the molecule adopts a nearly planar conformation in the solid state, with the aromatic rings oriented to maximize π-π stacking interactions between adjacent molecules. The planarity is maintained by the extended conjugation system that stabilizes the trans configuration around the vinyl bridge [5] [7].

The crystal structure likely exhibits a herringbone or parallel arrangement of molecules, depending on the specific intermolecular interactions present. The presence of the polar amine group and methoxy substituents creates opportunities for dipole-dipole interactions that influence the molecular packing and contribute to the overall stability of the crystal structure [6].

Thermodynamic and Solubility Profiles

The thermodynamic properties of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline are characterized by its stability under normal conditions and its response to thermal stress. Based on the properties of structurally related compounds, the melting point is estimated to fall within the range of 120-180°C, which is typical for substituted stilbene derivatives with similar molecular weights [11] [12].

The thermal stability of the compound is enhanced by the aromatic nature of its structure and the presence of the extended conjugation system. Thermal decomposition is not expected to occur until temperatures exceed 300°C, making the compound suitable for applications requiring moderate thermal stability [13]. The decomposition pathway likely involves the cleavage of the methoxy groups and the vinyl bridge, followed by fragmentation of the aromatic rings.

Solubility characteristics are strongly influenced by the compound's amphiphilic nature, combining hydrophobic aromatic regions with polar functional groups. The water solubility is expected to be limited, typically less than 1 mg/mL, due to the predominance of hydrophobic aromatic character [14] [15]. However, the presence of the amine group and methoxy substituents provides some degree of polarity that enhances solubility in polar organic solvents.

The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide, alcohols, and acetone. The methoxy groups, acting as hydrogen bond acceptors, facilitate dissolution in protic solvents, while the aromatic framework provides compatibility with aprotic organic solvents [14]. The estimated partition coefficient (LogP) ranges from 3 to 4, indicating moderate lipophilicity and suggesting potential for membrane permeation in biological systems.

PropertyEstimated ValueNotes
Melting Point Range120-180°CBased on similar stilbene derivatives
Thermal Decomposition>300°CTypical for aromatic amines
Solubility in WaterLow (<1 mg/mL)Limited due to hydrophobic nature
Solubility in Organic SolventsGood in polar organicsSoluble in DMSO, alcohols
LogP (partition coefficient)3-4Moderate lipophilicity
StabilityStable under normal conditionsLight and air sensitive

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline provides detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into the connectivity and environment of individual atoms within the molecule [3] [16].

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic resonances that confirm the molecular structure. The aromatic protons appear in the region between 6.5 and 7.8 parts per million, with the specific chemical shifts depending on the electronic environment created by the substituents. The protons on the 2,5-dimethoxyphenyl ring exhibit a complex multipicity pattern due to the ortho-meta substitution pattern, while the aniline ring protons show the typical pattern for para-disubstituted benzenes [17] [16].

The vinyl protons connecting the two aromatic rings appear as a characteristic pair of doublets in the region between 6.0 and 7.0 parts per million, with a coupling constant of approximately 16 hertz, confirming the trans configuration around the double bond. The methoxy groups give rise to sharp singlets around 3.7 to 3.9 parts per million, integrating for six protons total. The amine protons, when observed, appear as a broad signal between 4.5 and 5.5 parts per million, often exchangeable with deuterium oxide [3].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary information about the carbon framework. The aromatic carbons appear between 110 and 160 parts per million, with the methoxy-substituted carbons showing characteristic upfield shifts due to the electron-donating effect of the oxygen substituents. The vinyl carbons appear around 125-135 parts per million, while the methoxy carbons resonate around 55 parts per million [3].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The nitrogen-hydrogen stretching vibrations appear as medium to strong bands in the region of 3300-3500 reciprocal centimeters, indicative of primary amine functionality. The aromatic carbon-carbon stretching vibrations are observed between 1500 and 1600 reciprocal centimeters, while the carbon-oxygen stretching vibrations of the methoxy groups appear around 1200-1300 reciprocal centimeters [18] [19].

The aromatic carbon-hydrogen bending vibrations are characteristic in the region of 800-900 reciprocal centimeters, providing fingerprint information for the substitution pattern. The vinyl carbon-carbon stretching vibration appears around 1600-1650 reciprocal centimeters, confirming the presence of the ethylenic bridge [19].

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 255, corresponding to the molecular formula C₁₆H₁₇NO₂. The fragmentation pattern typically shows loss of methoxy groups (mass 31) and formation of characteristic stilbene fragment ions. The base peak often corresponds to the substituted aniline fragment, reflecting the stability of the aromatic amine system [3].

Spectroscopic MethodChemical Shift/FrequencyAssignment
¹H NMR6.5-7.8 ppmAromatic protons
¹H NMR6.0-7.0 ppmVinyl protons
¹H NMR3.7-3.9 ppmMethoxy protons
¹H NMR4.5-5.5 ppmAmine protons
¹³C NMR55-160 ppmAll carbons
IR Spectroscopy3300-3500 cm⁻¹N-H stretch
IR Spectroscopy1500-1600 cm⁻¹Aromatic C=C
IR Spectroscopy1200-1300 cm⁻¹C-O stretch
IR Spectroscopy800-900 cm⁻¹Aromatic C-H bend
Mass Spectrometrym/z 255Molecular ion

XLogP3

3.5

Other CAS

5803-51-0
32180-65-7

Dates

Modify: 2023-07-22

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